ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- 4-Fluorophenyl group at position 3: Enhances lipophilicity and metabolic stability .
- 3-(Trifluoromethyl)benzamido substituent at position 5: Introduces strong electron-withdrawing effects, influencing molecular interactions .
- Ethyl ester at position 1: Modifies solubility and bioavailability.
The compound’s crystallographic parameters may have been determined using SHELX software, a standard tool for small-molecule refinement .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-4-3-5-13(10-12)23(25,26)27)17(16)21(32)30(29-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHHUFDLVNNJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thieno[3,4-d]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl and trifluoromethylbenzamido groups is usually accomplished through substitution reactions, while the ethyl carboxylate group is introduced via esterification reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylbenzamido groups, using reagents such as sodium hydride or potassium tert-butoxide.
Esterification and Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form other esters.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Differences: Thieno[3,4-d]pyridazine (target): Combines sulfur-containing thiophene with pyridazine, favoring π-π stacking and hydrogen bonding. Pyrazolo[3,4-d]pyrimidine (Example 62): Nitrogen-rich core with fused pyrazole and pyrimidine rings, enhancing polar interactions . Thiazolo[3,2-a]pyrimidine (): Sulfur and nitrogen heteroatoms in a bicyclic system, offering distinct electronic profiles .
Substituent Effects: Fluorine and Trifluoromethyl Groups: Both the target compound and Example 62 utilize fluorine substituents to improve metabolic stability and membrane permeability. Ester Groups: The ethyl ester in the target compound vs. the methyl ester in Example 62 may alter solubility and hydrolysis rates.
Physicochemical Properties :
- Example 62 exhibits a melting point of 227–230°C, suggesting high crystallinity, likely due to its chromen-4-one moiety . The target compound’s melting point is unreported but may differ due to its bulkier trifluoromethylbenzamido group.
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a thienopyridazine core with various substituents that may influence its biological activity.
- Molecular Formula : CHFNOS
- Molecular Weight : 396.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of fluorine atoms enhances lipophilicity and potentially increases binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that play a role in tumor growth and inflammation.
- Receptor Modulation : It may act on various receptors, including those involved in neurotransmission and cell signaling.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects with IC values in the micromolar range.
- Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation signals.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis markers such as increased annexin V staining.
-
Case Study on Antimicrobial Activity :
- In a clinical setting, the compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA), showing effective bacterial clearance in vitro and promising results in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
